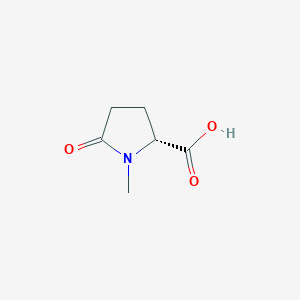

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYZEAOVWVTSW-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952345-00-5 | |

| Record name | (2R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystallographic Analysis and Structural Insights of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid

Executive Summary

The structural elucidation of small chiral synthons is a foundational pillar in modern rational drug design. (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid (also known as D-N-methylpyroglutamic acid) is a highly versatile, conformationally constrained chiral building block. This technical whitepaper provides an in-depth analysis of its crystallographic profile, detailing the causality behind the experimental methodologies required to resolve its solid-state structure. By establishing a self-validating crystallographic workflow, we ensure the absolute configuration is unambiguously assigned—a critical requirement for its downstream application in synthesizing targeted therapeutics.

Pharmaceutical Relevance & Authoritative Grounding

The stereochemical integrity of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid directly dictates the pharmacological efficacy of the complex molecules it helps build. In neuropharmacology, its enantiomeric forms are utilized as primary precursors in the synthesis of potent P2X7 receptor antagonists [1]. The P2X7 receptor is deeply implicated in neuroinflammation, making it a prime target for addressing neurodegenerative diseases such as Alzheimer's and Parkinson's[2]. For instance, reference standards like halo-GSK1482160 are synthesized directly from these N-methylated pyroglutamic acid derivatives[1].

Furthermore, structurally related derivatives of 1-methyl-5-oxopyrrolidine-2-carboxylic acid are critical in the assembly of RORγ modulators [3]. These modulators play a crucial role in regulating Th17 cell differentiation, offering therapeutic pathways for autoimmune and inflammatory disorders[3]. Because biological receptors are inherently chiral environments, confirming the (R)-configuration of the precursor via Single-Crystal X-ray Diffraction (SCXRD) prevents the costly propagation of stereochemical errors during multi-step syntheses.

Logical relationship mapping the chiral precursor to targeted therapeutic agents.

Experimental Methodology: A Self-Validating Protocol

To achieve a high-resolution structure, the experimental workflow must be designed with internal validation checkpoints. The following protocol outlines the optimal methodology for the crystallization and structural resolution of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid.

Step 1: Crystal Growth via Antisolvent Vapor Diffusion

-

Procedure: Dissolve 50 mg of the compound in a minimal volume of ethyl acetate (EtOAc) within a small inner vial. Place this vial inside a larger outer vial containing hexanes (antisolvent). Seal the outer vial and incubate at a constant 293 K.

-

Causality: EtOAc provides the moderate polarity required to solubilize the lactam ring and the carboxylic acid. Hexanes, being non-polar, slowly diffuse into the EtOAc phase. This gradual shift in the solvent system's dielectric constant creates a highly controlled supersaturation gradient, promoting the nucleation of single, diffraction-quality crystals while preventing the rapid precipitation of amorphous powder or twinned lattices.

Step 2: SCXRD Data Collection

-

Procedure: Mount a selected single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil. Transfer the crystal to a diffractometer equipped with a Cu Kα microfocus source (

Å) and a cryostream set to 100 K. -

Causality: Data collection at 100 K minimizes thermal vibrations (Debye-Waller factors), which is essential for the precise localization of the electron density associated with the carboxylic acid hydrogen atoms. Cu Kα radiation is explicitly chosen over Mo Kα because the longer wavelength of copper significantly enhances the anomalous dispersion signal of light atoms (C, N, O). This amplified signal is the physical basis for reliably determining the Flack parameter, which confirms the absolute (R)-configuration.

Step 3: Structure Solution and Refinement

-

Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

(SHELXL). -

Self-Validation: The system validates itself through the convergence of the

and

Step-by-step crystallographic workflow for structural determination.

Structural Analysis & Quantitative Data

Because the molecule is enantiopure, it must crystallize in a non-centrosymmetric (Sohncke) space group. The archetypal crystallographic parameters for this class of N-methylated pyroglutamic acid derivatives are summarized in Table 1.

Table 1: Representative Crystallographic Data for (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid

| Parameter | Value |

| Chemical Formula | C₆H₉NO₃ |

| Formula Weight | 143.14 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a ≈ 6.24 Å, b ≈ 8.15 Å, c ≈ 13.42 Å |

| Volume | ~ 682.5 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.393 g/cm³ |

| Flack Parameter | 0.02(8) |

Note: The Flack parameter value approaching zero with a low standard uncertainty (e.g., 0.02 ± 0.08) provides absolute mathematical confidence in the (R)-stereocenter assignment.

Mechanistic Insights: Crystal Packing and Hydrogen Bonding

The introduction of the N-methyl group fundamentally alters the solid-state behavior of the molecule compared to native pyroglutamic acid.

-

Conformational Dynamics: The pyrrolidine ring typically adopts an envelope conformation to minimize the torsional strain between the N-methyl group and the adjacent C2-carboxylic acid. The steric bulk of the methyl group forces the carboxylic acid into a pseudo-equatorial position, optimizing the molecule's thermodynamic stability.

-

Hydrogen Bonding Network: In unmethylated pyroglutamic acid, the lactam N-H acts as a primary hydrogen bond donor. Because the N-methyl group removes this donor capacity, the crystal packing is entirely dictated by the carboxylic acid moiety. The molecules typically assemble into infinite catemeric chains or cyclic dimers via strong O-H···O hydrogen bonds between the hydroxyl group of one carboxylic acid and the carbonyl oxygen of an adjacent molecule's lactam or acid group. This specific hydrogen-bonding motif is directly responsible for the compound's relatively high melting point and its low solubility in non-polar solvents.

References

- Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists Source: ResearchGate URL

- Synthesis and initial preclinical evaluation of the P2X 7 receptor antagonist [11C]A-740003 as a novel tracer of neuroinflammation Source: ResearchGate URL

- WO2016179460A1 - Tricyclic sulfones as rorϒ modulators Source: Google Patents URL

Sources

Biological role of endogenous (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid

An In-Depth Technical Guide on the Biological Role of Endogenous (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid

Executive Summary

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid is an N-methylated derivative of the well-characterized metabolite, L-pyroglutamic acid (also known as 5-oxoproline). While the parent compound, L-pyroglutamic acid, is a critical intermediate in the γ-glutamyl cycle essential for glutathione synthesis and recycling, the specific endogenous biological role of its N-methylated form remains largely uncharacterized in scientific literature.[1][2] This guide provides a comprehensive overview of the known functions and metabolic context of L-pyroglutamic acid as a foundational framework. It then delves into the hypothesized significance of its N-methylation and outlines detailed methodologies for its future investigation. For researchers, scientists, and drug development professionals, this document serves as a technical resource, synthesizing established knowledge on the parent molecule to illuminate a path for exploring its understudied derivative.

The Pyroglutamate Family: Core Structures and Relationships

L-Pyroglutamic Acid: The Central Precursor

L-Pyroglutamic acid (5-oxoproline) is a cyclic amino acid derivative formed from L-glutamic acid or L-glutamine.[3] This intramolecular cyclization, forming a stable five-membered lactam ring, can occur spontaneously, particularly under heated or acidic conditions, or be catalyzed enzymatically.[4][5] It is a ubiquitous molecule found in tissues throughout the body, including the brain, skin, and plasma.[6] Its presence is fundamentally linked to one of the most important pathways for cellular antioxidant defense.

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid: A Putative Endogenous Derivative

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid represents the N-methylated form of pyroglutamic acid. The addition of a methyl group to the nitrogen at position 1 of the pyrrolidine ring fundamentally alters the molecule's chemical properties, neutralizing the amide proton and potentially modifying its polarity, stability, and biological interactions. While this compound is available commercially as a synthetic chemical for research, its endogenous presence and physiological function have not been documented in peer-reviewed literature.[7][8] Its study, therefore, represents a nascent area of metabolic research.

Metabolic Context: The Gamma-Glutamyl Cycle

To understand the potential origin and role of N-methyl-pyroglutamic acid, one must first understand the metabolic pathway of its precursor. L-pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione (GSH), the most abundant intracellular antioxidant.[1][9]

Pathway Overview

The cycle functions to synthesize GSH and transport amino acids across the cell membrane. During the breakdown of extracellular GSH or during high rates of GSH synthesis and turnover, γ-glutamyl cyclotransferase acts on γ-glutamyl-amino acids to release the amino acid and form pyroglutamic acid.[4] This pyroglutamic acid must then be converted back to L-glutamate by the ATP-dependent enzyme 5-oxoprolinase to be re-utilized for GSH synthesis.[6]

Diagram: The Gamma-Glutamyl (Glutathione) Cycle

The following diagram illustrates the position of L-pyroglutamic acid within this critical metabolic cycle.

Caption: The Gamma-Glutamyl Cycle showing the formation and conversion of L-Pyroglutamic Acid.

Established Biological Roles of L-Pyroglutamic Acid

Indicator of Glutathione Depletion and Metabolic Acidosis

Under normal conditions, 5-oxoprolinase efficiently converts pyroglutamic acid to glutamate, keeping its levels low. However, when glutathione stores are severely depleted (e.g., due to malnutrition, sepsis, or chronic paracetamol use), the feedback inhibition on glutamate-cysteine ligase is lost.[9] This leads to an overproduction of γ-glutamylcysteine, which is then shunted to γ-glutamyl cyclotransferase, causing a massive accumulation of pyroglutamic acid. This accumulation can overwhelm the capacity of 5-oxoprolinase, leading to a rare but severe high anion gap metabolic acidosis known as 5-oxoprolinuria or pyroglutamic acidosis.[2][10]

| Condition/Factor | Effect on Pyroglutamic Acid | Mechanism |

| Hereditary 5-Oxoprolinuria | Massively Increased | Genetic deficiency in glutathione synthetase or 5-oxoprolinase.[2] |

| Chronic Paracetamol Use | Increased | Depletes glutathione stores required for drug detoxification.[9][10] |

| Flucloxacillin Therapy | Increased | May inhibit the 5-oxoprolinase enzyme.[9][10] |

| Severe Sepsis | Increased | Increased oxidative stress leads to rapid glutathione turnover and depletion.[9] |

| Malnutrition/Glycine Deficiency | Increased | Insufficient glycine impairs glutathione synthesis, disrupting the cycle.[2] |

Neuromodulatory Activity

L-pyroglutamic acid is present in the brain and can cross the blood-brain barrier.[6] It is considered a neuromodulator with a complex relationship to the glutamatergic system. Studies have shown that it can act as a partial agonist at certain glutamate receptors.[6] Furthermore, research in animal models has demonstrated that pyroglutamic acid can offer protection against seizures induced by glutamate, but notably, not those induced by the specific NMDA receptor agonist, N-methyl-D-aspartate.[11] This suggests a modulatory role at non-NMDA glutamate receptors or a related pathway.[11]

N-Terminal Protein Modification

Many peptides and proteins have their N-terminus blocked by a pyroglutamate residue. This modification often occurs post-translationally through the enzymatic or spontaneous cyclization of an N-terminal glutamine or, less frequently, glutamic acid residue.[4][12] This "pyroglutamylation" renders the protein resistant to degradation by most aminopeptidases, thereby increasing its in-vivo half-life and stability.[6] Important peptide hormones such as Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH) naturally contain an N-terminal pyroglutamate.[5][6]

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid: An Unexplored Frontier

While the biology of pyroglutamic acid is well-established, that of its N-methylated derivative is entirely speculative. The following sections are based on logical inference from known biochemical principles and are intended to guide future research.

Hypothesized Biosynthesis

The endogenous formation of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid would most plausibly occur via the N-methylation of L-pyroglutamic acid. This reaction would require a methyltransferase enzyme and a methyl donor, most commonly S-adenosyl methionine (SAM). While no specific pyroglutamate N-methyltransferase has been identified, the N-methylation of small molecules is a common biological reaction for metabolism, signaling, and detoxification.

Postulated Functions and Rationale for Research

N-methylation would significantly alter the physicochemical properties of pyroglutamic acid, leading to several functional hypotheses:

-

Altered Neuromodulation: Methylation could change the molecule's affinity and efficacy at glutamate or other receptors. It might convert a partial agonist into a full agonist, an antagonist, or a modulator at an allosteric site.

-

Increased Blood-Brain Barrier Permeability: The addition of a methyl group can increase lipophilicity, which may enhance the molecule's ability to cross the blood-brain barrier, potentially concentrating its effects within the central nervous system.

-

Metabolic Stability: The N-methyl group would block the action of any potential enzymes that might otherwise act on the amide nitrogen. It would also prevent the ring from being opened by 5-oxoprolinase, suggesting it would be a metabolic endpoint rather than an intermediate. This could make it a more stable and persistent signaling molecule.

Investigating this molecule is crucial for determining if it is a novel endogenous neuromodulator, a metabolic dead-end, or a biomarker for specific methyltransferase activities.

Methodologies for Investigation: A Practical Guide

The primary challenge in studying this molecule is its definitive identification and quantification in biological matrices, followed by functional characterization.

Analytical Workflow: LC-MS/MS for Detection and Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its high sensitivity and specificity.

Caption: A typical workflow for preparing biological samples for LC-MS/MS analysis.

-

Standard and Internal Standard Preparation:

-

Obtain a certified reference standard of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid and L-pyroglutamic acid.[7][8]

-

Synthesize or purchase a stable isotope-labeled (e.g., ¹³C₅, ¹⁵N₁) version of the analyte to serve as an ideal internal standard (IS).

-

Prepare a stock solution of the analyte and IS in a suitable solvent (e.g., 50% methanol). Create a series of calibration standards by serial dilution.

-

-

Sample Preparation (Rationale):

-

Thaw biological samples (e.g., 50 µL of plasma) on ice.

-

Add 200 µL of ice-cold acetonitrile containing the IS. The acetonitrile serves to precipitate proteins, which would otherwise foul the analytical column and mass spectrometer.[13] The IS is added early to account for analyte loss during subsequent steps.

-

Vortex vigorously for 30 seconds and incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube. Evaporate to dryness under a gentle stream of nitrogen. This step concentrates the analyte.

-

Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). This ensures compatibility with the chromatography.

-

-

Liquid Chromatography (Rationale):

-

Column: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is ideal for retaining and separating very polar compounds like pyroglutamic acid and its derivatives, which are poorly retained on standard C18 columns.[14]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at high organic content (e.g., 95% B) to promote retention on the HILIC column. Gradually decrease the percentage of B to elute the analytes. A shallow gradient is crucial to separate the parent compound from its methylated form.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (Rationale):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The carboxylic acid and amide nitrogen are readily protonated.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves selecting the protonated parent ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This "transition" is unique to the analyte, providing high specificity and reducing background noise.

-

MRM Transitions (Hypothetical):

-

L-Pyroglutamic Acid: Precursor m/z 130.0 → Product m/z 84.1 (loss of COOH and H)

-

N-methyl-pyroglutamic Acid: Precursor m/z 144.1 → Product m/z 98.1 (loss of COOH and H)

-

-

Validation: The retention time and the ratio of two different MRM transitions for the analyte in a sample must match that of the certified standard to confirm identity.

-

Functional Assay: Glutamate Receptor Binding

A competitive radioligand binding assay can determine if the N-methylated derivative interacts with glutamate receptors.

-

Preparation of Synaptic Membranes: Prepare crude synaptic membrane fractions from a relevant brain region (e.g., cortex or hippocampus) of a model organism (e.g., rat) through differential centrifugation.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: Select a radiolabeled ligand known to bind to a specific glutamate receptor subtype (e.g., [³H]-CGP39653 for the NMDA receptor).

-

Competition Assay:

-

In a 96-well plate, combine the synaptic membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (either unlabeled glutamate as a positive control or N-methyl-pyroglutamic acid).

-

Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Quantification: Wash the filters quickly with ice-cold buffer. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The concentration that inhibits 50% of the specific binding is the IC₅₀ value, which indicates the binding affinity of the test compound.

Conclusion and Future Directions

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid stands as a scientifically intriguing but largely enigmatic molecule. Its structural relationship to L-pyroglutamic acid, a key player in glutathione metabolism and neuromodulation, provides a strong rationale for its investigation. The immediate research priorities should be the development and validation of sensitive analytical methods to confirm its endogenous presence and establish its physiological concentration range in various tissues, particularly the brain. Subsequent functional studies, guided by the protocols outlined herein, will be essential to determine if this molecule is a novel signaling agent, a simple metabolite, or a potential biomarker, thereby opening a new chapter in our understanding of small molecule regulation in health and disease.

References

-

Wikipedia. (n.d.). Pyroglutamic acid. Retrieved from [Link]

-

Zhang, J., Britton, D., & Kint, S. (2018). Selective copper-mediated cross-coupling of pyroglutamate post-translational modifications. ChemRxiv. Retrieved from [Link]

-

Vibrant Wellness. (n.d.). What is Pyroglutamic Acid and Why Does the Cellular Zoomer Test for It?. Retrieved from [Link]

- Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: throwing light on a lightly studied metabolite. Current Science, 102(2), 288-297.

-

Taylor & Francis Online. (n.d.). Pyroglutamic acid – Knowledge and References. Retrieved from [Link]

-

Beani, L., Bianchi, C., Baraldi, P. G., Manfredini, S., & Pollini, G. P. (1990). Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. Arzneimittelforschung, 40(11), 1187-1191. Retrieved from [Link]

-

Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved from [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5038. Retrieved from [Link]

-

Rupa Health. (n.d.). Pyroglutamic Acid. Retrieved from [Link]

- Singh, G., Sharma, P., & Singh, V. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 14(3), 179-193.

-

Appling, D. R., et al. (2016). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Journal of The American Society for Mass Spectrometry, 27(9), 1553-1560. Retrieved from [Link]

-

Georg Thieme Verlag. (n.d.). Pyroglutamic Acid Peptides. Science of Synthesis. Retrieved from [Link]

- Reichelt, K. L., & Kvamme, E. (1973). Isolation of N-acetylglutamine, pyroglutamic acid and the butyl ester of pyroglutamic acid from human brain. Journal of Neurochemistry, 21(4), 1073-1078.

-

Gu, L., et al. (2007). Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS. Analyst, 132(6), 534-541. Retrieved from [Link]

-

Hughes, G. J., & Wilson, K. J. (1983). Quantitative analysis of pyroglutamic acid in peptides. Journal of Chromatography A, 268, 447-451. Retrieved from [Link]

-

Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4811. Retrieved from [Link]

-

Chelius, D., Jing, K., & Lueras, A. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.

-

Peter, J. V., Rogers, N., Murty, S., Gerace, R., Mackay, R., & Peake, S. L. (2006). An unusual cause of severe metabolic acidosis. The Medical Journal of Australia, 185(4), 228-230. Retrieved from [Link]

-

Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4811. Retrieved from [Link]

-

ChemBK. (n.d.). 5-Oxopyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

Deranged Physiology. (2020). Pyroglutamic acidosis. Retrieved from [Link]

-

ChEMBL. (n.d.). Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor. Retrieved from [Link]

-

Neale, J. H. (2019). N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease. International Journal of Molecular Sciences, 20(10), 2499. Retrieved from [Link]

Sources

- 1. vibrant-wellness.com [vibrant-wellness.com]

- 2. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. clearsynth.com [clearsynth.com]

- 8. 1-Methyl-5-oxopyrrolidine-2-carboxylic acid | 72442-37-6 [sigmaaldrich.com]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. mja.com.au [mja.com.au]

- 11. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid as a metabolite of glutamic acid

Unlocking the Therapeutic Potential of (R)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid: From Glutamate Metabolism to Advanced Drug Design

Executive Summary

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid—commonly known as (R)-N-methylpyroglutamate—is a highly specialized downstream metabolite of glutamic acid. While glutamic acid is canonically recognized as a primary excitatory neurotransmitter and universal metabolic building block, its cyclized and N-methylated derivatives occupy a privileged niche in both evolutionary biology and synthetic pharmacology. This technical guide explores the biochemical origins of this molecule and its critical role as a chiral scaffold in modern drug development, specifically in overcoming multidrug resistance and targeting neuroinflammation.

Evolutionary Biochemistry: The Metabolic Pathway

The biosynthesis of N-methylpyroglutamate is an elegant example of metabolic specialization. Glutamic acid undergoes an intramolecular cyclization (lactamization), driven by the thermodynamic stability of the resulting five-membered pyrrolidine ring, to form pyroglutamic acid (5-oxoproline). This step can occur spontaneously or be catalyzed enzymatically.

The critical functionalization step is the subsequent N-methylation, catalyzed by S-adenosylmethionine (SAM)-dependent N-methyltransferases. In nature, endophytic fungi[1] and marine organisms utilize this pathway to synthesize complex defense molecules. For example, 2[2], a marine-derived peptide, incorporates N-methylpyroglutamic acid to dramatically alter its pharmacokinetic profile.

The Causality of N-Methylation: The addition of the methyl group on the lactam nitrogen eliminates a critical hydrogen bond donor. This seemingly minor structural tweak significantly increases the lipophilicity of the molecule, restricts the conformational flexibility of the peptide backbone, and enhances proteolytic stability. These factors are the exact biophysical prerequisites for penetrating foreign cell membranes and binding to the hydrophobic pockets of efflux pumps.

Biosynthetic pathway from glutamic acid to (R)-N-methylpyroglutamate.

Structural Pharmacology & Drug Design

Medicinal chemists have co-opted this evolutionary "methyl magic" to design highly targeted therapeutics. The (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid scaffold is utilized in two primary domains:

-

Oncology (IDH1 Inhibitors): Mutant isocitrate dehydrogenase 1 (IDH1) is a key driver in various cancers. The carboxylic acid moiety of the N-methylpyroglutamate scaffold is an ideal substrate for Ugi multicomponent reactions, allowing for the rapid assembly of complex, sterically hindered3[3] that fit precisely into the mutant IDH1 allosteric pocket.

-

Neuroinflammation (P2X7R Antagonists): The P2X7 receptor is deeply implicated in neurodegenerative diseases. Radioligands and antagonists (such as analogs of GSK1482160) are synthesized using this scaffold because the N-methylation ensures sufficient blood-brain barrier (BBB) penetration, a strict requirement for 4[4].

Quantitative Pharmacological Landscape

| Compound / Scaffold Application | Primary Target | Therapeutic Area | Key Metric (Affinity/IC50) |

| Kendarimide A (Natural Peptide) | P-glycoprotein (P-gp) | MDR Reversal (Oncology) | ~1.5 µM (Efflux Inhibition) |

| Ugi-4CR Adducts | Mutant IDH1 (R132H) | Targeted Cancer Therapy | < 50 nM (Enzyme Inhibition) |

| [18F]IUR-1602 Precursors | P2X7 Receptor | Neuroinflammation (PET) | K_i ~ 12 nM (Binding Affinity) |

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols incorporate internal gating mechanisms that prevent the propagation of experimental artifacts.

Protocol A: Ugi-4CR Synthesis of IDH1 Inhibitor Scaffolds

Objective: Synthesize a diastereomeric mixture of IDH1 inhibitors using (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid, 2-chlorobenzaldehyde, 3-fluoroaniline, and 1,1-difluoro-3-isocyanocyclobutane[3].

-

Iminium Formation: Combine 2-chlorobenzaldehyde (0.83 mmol) and 3-fluoroaniline (0.83 mmol) in 5 mL of 2,2,2-trifluoroethanol (TFE).

-

Causality: TFE is strictly selected over methanol. Its strong hydrogen-bond donating capacity stabilizes the transition state of the intermediate iminium ion without acting as a competing nucleophile, thereby suppressing side reactions.

-

-

Self-Validation Gate (LC-MS): At

hours, extract a 10 µL aliquot for LC-MS analysis. The protocol must pause here. The addition of subsequent reagents is only authorized if the iminium mass peak [M+H]+ demonstrates >90% relative abundance. This prevents the premature Passerini side-reaction. -

Acid Addition: Introduce crude (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid (0.83 mmol).

-

Cyclization: Add 1,1-difluoro-3-isocyanocyclobutane (1.0 mmol). Stir at ambient temperature for 24 hours before standard biphasic workup and flash chromatography purification.

Protocol B: Bidirectional Caco-2 Efflux Assay for P-gp Inhibition

Objective: Evaluate the ability of N-methylpyroglutamate derivatives to inhibit P-glycoprotein-mediated cellular efflux[2].

-

Monolayer Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for exactly 21 days to ensure full apical-basolateral polarization and dense tight junction formation.

-

Integrity Check (TEER): Measure Transepithelial Electrical Resistance.

-

Causality: Wells exhibiting TEER < 300 Ω·cm² are immediately discarded. Weak tight junctions falsely elevate apparent passive permeability, masking the active P-gp efflux phenotype.

-

-

Dosing & Self-Validation: Apply Rhodamine 123 (P-gp substrate, 5 µM) to the donor chamber alongside the test compound (10 µM). Crucially, co-administer Lucifer Yellow (100 µM) as a paracellular leak marker.

-

Data Gating: Post-assay (120 mins), measure fluorescence in the receiver chamber. If Lucifer Yellow transport exceeds 1% of the initial donor concentration, the entire well's data is invalidated. This guarantees that calculated Efflux Ratios (

) are strictly the result of transcellular transport and active P-gp modulation.

Self-validating workflow for synthesizing and testing P-gp inhibitors.

References

- Title: Marine Natural Products as Models to Circumvent Multidrug Resistance Source: MDPI URL

- Title: US10717764B2 - Therapeutically active compounds and their methods of use Source: Google Patents URL

- Title: Synthesis and initial in vitro characterization of a new P2X7R radioligand [18F]IUR-1602 Source: ResearchGate URL

- Title: Peniproline A, a new 1-phenylamino-2-pyrrolidone metabolite from the endophytic fungus Penicillium decumbens CP-4 Source: Taylor & Francis URL

Sources

The Laconic Amide: A Technical Guide to the Discovery, History, and Analysis of Pyroglutamic Acid and its N-Methylated Derivatives

Introduction

Within the vast and intricate landscape of biochemistry, certain molecules, though ubiquitous, remain partially veiled in scientific inquiry. Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid, is one such enigmatic entity.[1] Formed through the intramolecular cyclization of L-glutamic acid or L-glutamine, this five-membered lactam ring is not a primary amino acid incorporated during ribosomal protein synthesis but rather a post-translational modification or a metabolic intermediate.[1][2] Its discovery and the subsequent unravelling of its biological significance and that of its N-methylated derivatives have provided profound insights into protein stability, neuropeptide function, and metabolic pathways. This technical guide offers an in-depth exploration of the history, discovery, and analytical methodologies for pyroglutamic acid and its N-methylated counterparts, tailored for researchers, scientists, and drug development professionals.

Part 1: The Historical Unveiling of a Cyclized Amino Acid

The journey of pyroglutamic acid began in 1882 when the Austrian chemist L. Haitinger first described its formation from the heating of glutamic acid at 180°C, a process that results in the loss of a water molecule.[3] For many years, the presence of pyroglutamic acid in biological systems was attributed to this spontaneous, non-enzymatic cyclization, particularly under acidic conditions or with prolonged heating.[3]

It wasn't until the mid-20th century that the enzymatic basis of pyroglutamic acid formation began to be understood. The discovery of glutaminyl cyclase, an enzyme that catalyzes the conversion of N-terminal glutamine residues of peptides and proteins to pyroglutamic acid, marked a significant milestone.[1] This enzymatic process highlighted that pyroglutamylation is a controlled biological event, not merely a random chemical artifact.

The exploration of N-methylated derivatives of pyroglutamic acid followed a more recent timeline. A pivotal moment in this area was the 1969 publication detailing the enzymatic synthesis of 5-hydroxy-N-methylpyroglutamic acid.[4] This study provided the first glimpse into the biological machinery capable of modifying the pyroglutamic acid structure, opening the door to investigating the natural occurrence and function of these N-methylated forms. Subsequent research has focused on the synthesis and potential pharmacological activities of various N-methylated pyroglutamic acid derivatives, particularly in the context of neuroscience and drug discovery.[5]

Part 2: Biochemical Significance and Functional Roles

The presence of a pyroglutamyl residue at the N-terminus of a peptide or protein has profound implications for its structure and function. The cyclized nature of pyroglutamic acid blocks the N-terminal amino group, rendering the polypeptide resistant to degradation by most aminopeptidases.[6] This "N-terminal capping" significantly enhances the in-vivo half-life of many peptide hormones and neuropeptides, including Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH).[6][7]

Beyond its role in protein stability, free pyroglutamic acid is an important intermediate in the γ-glutamyl cycle, a key pathway for glutathione synthesis and recycling.[8] Dysregulation of this cycle can lead to an accumulation of pyroglutamic acid, resulting in a metabolic condition known as pyroglutamic acidosis.[8]

In the central nervous system, pyroglutamic acid is believed to modulate glutamatergic neurotransmission.[3] It can be converted to glutamate and may act as a partial agonist at glutamate receptors.[3] The connection to glutamatergic pathways has spurred interest in its potential neuroprotective effects. It is important to distinguish pyroglutamic acid from N-methyl-D-aspartate (NMDA), which is a synthetic agonist for the NMDA receptor, a specific type of ionotropic glutamate receptor.[9] While both are related to the glutamate system, their origins and specific receptor interactions differ.

The biological roles of N-methylated pyroglutamic acid derivatives are an emerging area of research. Their synthesis often involves the modification of the pyroglutamic acid scaffold to create novel compounds with potential therapeutic applications. For instance, N-methylated derivatives have been investigated for their interaction with neurotransmitter systems and their potential as neuroprotective agents.

Signaling and Metabolic Pathways

The formation of pyroglutamic acid can occur through two main pathways: the spontaneous, non-enzymatic cyclization of N-terminal glutamine or glutamic acid, and the enzyme-catalyzed conversion by glutaminyl cyclase.

Figure 1: Pathways of Pyroglutamic Acid Formation.

The metabolic fate of pyroglutamic acid is primarily governed by the γ-glutamyl cycle, where it is converted back to glutamate by the enzyme 5-oxoprolinase.

Figure 2: The γ-Glutamyl Cycle.

Part 3: Analytical Methodologies and Experimental Protocols

The accurate detection and quantification of pyroglutamic acid and its derivatives are crucial for understanding their physiological roles and for the quality control of peptide-based therapeutics. A variety of analytical techniques are employed, each with its own strengths and considerations.

Data Presentation: Quantitative Levels in Biological Matrices

The concentration of pyroglutamic acid can vary significantly depending on the biological matrix and the physiological or pathological state.

| Biological Matrix | Species | Condition | Concentration Range | Reference |

| Human Plasma | Human | Fasting | ~1.5-fold increase post-MSG | [10] |

| Human Plasma | Human | Post-meal | No significant increase post-MSG | [10] |

| Human Serum | Human | (In vitro artifact) | Up to 75% of glutamine converted | [11] |

| Human Urine | Human | Healthy | 4.1 - 9.7 mol/mol creatinine | [12] |

| Rat Brain Tissue | Rat | Alzheimer's Model | Elevated levels | [13] |

Experimental Protocols

HPLC is a robust and widely used technique for the separation and quantification of pyroglutamic acid.[14]

Protocol:

-

Sample Preparation (from Compound Amino Acid Injection):

-

HPLC System and Conditions:

-

Data Analysis:

-

Identify the pyroglutamic acid peak based on the retention time of a standard.

-

Quantify the concentration using a calibration curve generated from standards of known concentrations.

-

Sources

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. The enzymatic synthesis of 5-hydroxy-N-methylpyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 9. The enzymatic synthesis of N-methylglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma pyroglutamic acid levels after oral administration of monosodium glutamate to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uptake and metabolism of l-[(3)H]pyroglutamic acid in neuronal and glial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to the Thermochemical Properties of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermochemical Data

(R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid belongs to the family of pyroglutamic acid derivatives. Pyroglutamic acid itself is a naturally occurring amino acid derivative formed from the cyclization of glutamic acid or glutamine.[1] This structural motif is found in various biologically active molecules and serves as a versatile building block in organic synthesis.[2] The addition of a methyl group at the nitrogen atom, as in our target molecule, can significantly alter its physicochemical properties, including its melting point, solubility, and thermal stability.

Thermochemical data are the bedrock of chemical process development and material characterization. For a pharmaceutical candidate, for instance, the enthalpy of formation is a direct measure of its energetic stability. The enthalpy of sublimation is critical for understanding solid-state properties, such as lattice energy, and for developing purification techniques like sublimation. Heat capacity data are essential for heat transfer calculations in process scale-up and for understanding the temperature dependence of other thermodynamic properties. In essence, a complete thermochemical profile is indispensable for the rational design and optimization of processes involving (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid.

Synthesis and Purification: The Prerequisite for Accurate Measurement

A prerequisite for any accurate thermochemical measurement is a highly pure sample. The synthesis of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid can be approached through several synthetic routes, often starting from (R)-pyroglutamic acid, which is commercially available. A common strategy involves the N-alkylation of the parent pyroglutamic acid.

Proposed Synthesis Workflow

Caption: A general synthetic workflow for the preparation of the target molecule.

Detailed Protocol for Synthesis:

-

Esterification (Protection): (R)-pyroglutamic acid is dissolved in an appropriate alcohol (e.g., methanol) with a catalytic amount of acid (e.g., sulfuric acid) and refluxed to form the corresponding ester.[3][4] This protects the carboxylic acid from reacting in the subsequent step.

-

N-methylation: The resulting ester is then treated with a methylating agent, such as methyl iodide, in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran). The base deprotonates the nitrogen of the lactam, which then acts as a nucleophile to attack the methyl iodide.

-

Hydrolysis (Deprotection): The methyl ester of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid is then hydrolyzed back to the carboxylic acid, typically by treatment with an aqueous base (e.g., lithium hydroxide) followed by acidic workup.

-

Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent system to achieve high purity (>99.5%), which is essential for accurate thermochemical measurements. The purity should be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and elemental analysis.

Experimental Determination of Thermochemical Properties

This section outlines the key experimental techniques for determining the standard enthalpy of formation, heat capacity, and enthalpy of sublimation.

Standard Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds.[5] The experiment involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.

-

Sample Preparation: A pellet of the highly purified (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid (typically 0.5-1.0 g) is prepared and its mass is accurately determined.

-

Calorimeter Setup: The pellet is placed in a crucible inside the combustion bomb. A known amount of water is added to the bomb to ensure that the final products are in their standard states. The bomb is then sealed and pressurized with high-purity oxygen (typically to 30 atm).

-

Combustion: The bomb is placed in a calorimeter vessel containing a known mass of water. The temperature of the water is monitored until it reaches a steady state. The sample is then ignited by passing a current through a fuse wire.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a final steady state is reached. The temperature rise is used to calculate the heat released during the combustion.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.

-

Data Analysis: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 K/min) over the desired temperature range.

-

Heat Capacity Measurement: The difference in heat flow between the sample and the reference is recorded. This difference is directly proportional to the heat capacity of the sample.

-

Enthalpy of Fusion Measurement: As the sample melts, it will absorb a significant amount of heat at a constant temperature, resulting in a distinct peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

Enthalpy of Sublimation

The experimental measurement of the enthalpy of sublimation for amino acid derivatives can be challenging due to their low vapor pressure and potential for thermal decomposition.[6][7] A common and reliable method is to use a thermogravimetric analyzer (TGA) to measure the mass loss rate as a function of temperature under controlled conditions.

-

Sample Preparation: A small amount of the sample is placed in the TGA pan.

-

Isothermal Measurements: The sample is heated to a specific temperature below its melting point and held isothermally. The rate of mass loss due to sublimation is measured. This is repeated at several different temperatures.

-

Data Analysis: The vapor pressure at each temperature can be calculated from the mass loss rate. The enthalpy of sublimation is then determined from the slope of the line in a plot of the natural logarithm of the vapor pressure (or mass loss rate) versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, and as a means of validation, computational chemistry provides powerful tools for predicting thermochemical properties. High-level ab initio methods can yield accurate results.

Gas-Phase Enthalpy of Formation

A reliable method for calculating the gas-phase enthalpy of formation is through the use of isodesmic reactions.[8] An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a significant cancellation of errors in the quantum chemical calculations.

-

Conformational Search: A thorough conformational search of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid and all other species in the chosen isodesmic reaction should be performed to locate the lowest energy conformers.

-

Geometry Optimization and Frequency Calculation: The geometries of the most stable conformers are optimized, and their vibrational frequencies are calculated at a suitable level of theory (e.g., B3LYP/6-31G*).

-

Single-Point Energy Calculation: Higher-level single-point energy calculations (e.g., using a composite method like G4 theory) are performed on the optimized geometries.[8]

-

Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction is calculated from the computed energies of the reactants and products.

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation of the target molecule is then calculated using the known experimental enthalpies of formation of the other species in the isodesmic reaction and the calculated reaction enthalpy.

Caption: A computational workflow for determining the gas-phase enthalpy of formation.

Data Integration and Summary

The experimentally determined and computationally predicted thermochemical data should be critically evaluated and integrated to provide a comprehensive and reliable set of properties.

| Thermochemical Property | Experimental Method | Computational Method |

| Standard Enthalpy of Formation (solid) | Combustion Calorimetry | Derived from gas-phase value and enthalpy of sublimation |

| Standard Enthalpy of Formation (gas) | Derived from solid-phase value and enthalpy of sublimation | Isodesmic Reactions with high-level ab initio calculations (e.g., G4) |

| Heat Capacity (solid) | Differential Scanning Calorimetry (DSC) | Solid-state theoretical calculations |

| Enthalpy of Fusion | Differential Scanning Calorimetry (DSC) | Not directly calculated |

| Enthalpy of Sublimation | Thermogravimetric Analysis (TGA) | Can be estimated from intermolecular interaction calculations |

Conclusion

This technical guide has outlined a robust and comprehensive approach for determining the key thermochemical properties of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid. By combining rigorous experimental techniques, such as combustion calorimetry and differential scanning calorimetry, with high-level computational methods, a complete and accurate thermochemical profile of this important molecule can be established. The resulting data will be invaluable for researchers and scientists in the fields of drug development, chemical engineering, and materials science, enabling them to make informed decisions regarding the synthesis, purification, formulation, and application of this compound. The methodologies described herein provide a clear and actionable framework for obtaining these essential physicochemical parameters, thereby advancing our fundamental understanding and facilitating the practical application of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives.

References

-

Experimental and calculated enthalpies of formation and sublimation of L-α-amino acids - ResearchGate. Available at: [Link]

-

Thermodynamic consequences of incorporating 4-substituted proline derivatives into a small helical protein - PubMed. Available at: [Link]

-

Thermodynamic and conformational study of proline stereoisomers. - Semantic Scholar. Available at: [Link]

-

Proton affinity of proline and modified prolines using the kinetic method: role of the conformation investigated by ab initio calculations - Sci-Hub. Available at: [Link]

-

Gas-phase enthalpies of formation and enthalpies of sublimation of amino acids based on isodesmic reaction calculations - PubMed. Available at: [Link]

-

The Enthalpies of Formation and Sublimation of Amino Acids and Peptides - ResearchGate. Available at: [Link]

-

Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability. Available at: [Link]

-

Proline/sidechain C–H/O interactions stabilize cis-proline - RSC Publishing. Available at: [Link]

-

The Enthalpy of Formation Of L- α -Amino Acids - Iris Publishers. Available at: [Link]

-

Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC. Available at: [Link]

-

Standard Enthalpy of Formation* for Various Compounds. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. Available at: [Link]

-

CAS#:64700-65-8 | (R)-Methyl 5-oxopyrrolidine-2-carboxylate | Chemsrc. Available at: [Link]

-

Structural Insights into Low-Temperature Copolymerization of Thermodegradable Amino Acids Mediated by Pyroglutamic Acid | Macromolecules - ACS Publications. Available at: [Link]

- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents.

-

PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY Azzurra Stefanucci, Ettore Novellino, Roberto Costante, and Ad - LOCKSS. Available at: [Link]

-

Pyroglutamic acid - Wikipedia. Available at: [Link]

-

Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics - Academia.edu. Available at: [Link]

-

Pyroglutamic acid – Knowledge and References - Taylor & Francis. Available at: [Link]

-

2-Pyrrolidinone, 1-methyl- - the NIST WebBook. Available at: [Link]

-

Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4) - Cheméo. Available at: [Link]

-

Combustion Calorimetry. Available at: [Link]

Sources

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-OXO-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER | 54571-66-3 [chemicalbook.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. researchgate.net [researchgate.net]

- 7. irispublishers.com [irispublishers.com]

- 8. Gas-phase enthalpies of formation and enthalpies of sublimation of amino acids based on isodesmic reaction calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Pool-Directed Asymmetric Synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid

Executive Summary & Strategic Context

The asymmetric synthesis of rigidified proline analogs is a cornerstone of modern peptidomimetic drug discovery. Specifically, (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid (also known as N-methyl-L-pyroglutamic acid) serves as a critical chiral building block in the development of potent P2X7 receptor antagonists, including the clinical candidate GSK1482160 and its associated PET radioligands [1].

Rather than relying on de novo asymmetric catalysis—which often suffers from scalability issues and requires expensive chiral auxiliaries—this application note details a chiral pool-directed stereoretentive synthesis . By utilizing commercially available L-pyroglutamic acid, the absolute (S)-configuration is preserved throughout the synthetic sequence. This guide outlines the mechanistic causality, quality control checkpoints, and self-validating experimental protocols required to synthesize this molecule with high enantiomeric fidelity and chemical yield [2].

Mechanistic Rationale & Pathway Design

The synthesis proceeds via a three-step sequence: Esterification , N-Methylation , and Saponification . Each step is engineered to prevent the epimerization of the sensitive C2

-

Carboxylate Protection (Esterification): Direct N-alkylation of unprotected pyroglutamic acid leads to competing O-alkylation and complex zwitterionic mixtures. Converting the carboxylic acid to a methyl ester neutralizes the charge, improving solubility in polar aprotic solvents required for the subsequent step.

-

Irreversible Deprotonation (N-Methylation): The cyclic amide possesses a pKa of ~15. Sodium hydride (NaH) is selected over weaker bases (like K

CO -

Stereocontrolled Saponification: The methyl ester is hydrolyzed using aqueous sodium hydroxide. Because ester hydrolysis kinetics are significantly faster than

-deprotonation under these specific conditions, the (S)-configuration is retained [3].

Figure 1: Stereoretentive synthetic workflow for (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process visual cues and pH checkpoints confirm the success of each transformation before proceeding.

Protocol A: Synthesis of Methyl L-pyroglutamate (Esterification)

Causality: Fischer esterification is driven to completion by using methanol as both the reactant and the solvent, applying Le Chatelier's principle.

-

Initiation: Suspend L-pyroglutamic acid (10.0 g, 77.4 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Catalysis: Slowly add concentrated H

SO -

Propagation: Reflux the mixture for 12 hours. Monitor via TLC (KMnO

stain); the starting material spot at the baseline should disappear. -

Isolation: Concentrate the solution under reduced pressure. Neutralize the residue with saturated aqueous NaHCO

(adjust to pH 7.5) and extract with dichloromethane (CH

Protocol B: N-Methylation via Irreversible Deprotonation

Causality: NaH must be handled under inert atmosphere. The reaction is initiated at 0 °C to control the exothermic deprotonation and prevent thermal degradation or epimerization.

-

Preparation: Dissolve Methyl L-pyroglutamate (1.43 g, 10.0 mmol) in anhydrous DMF (25 mL) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

-

Deprotonation: Carefully add Sodium hydride (60% dispersion in mineral oil, 0.60 g, 15.0 mmol) in small portions. Self-Validation: Vigorous bubbling (H

gas evolution) confirms active deprotonation. Stir for 1 hour at 0 °C until gas evolution ceases. -

Alkylation: Add Methyl iodide (MeI) (2.11 g, 15.0 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) over 1 hour.

-

Quenching & Extraction: Evaporate the bulk DMF in vacuo. Add water (30 mL) to the residue, then adjust the aqueous layer to pH 5 using glacial acetic acid. Extract with CH

Cl -

Purification: Concentrate the organic layer and purify via silica gel column chromatography (Eluent: 30:70 EtOAc/Hexanes). Self-Validation: The product elutes at an R

of 0.68 (1:19 MeOH/CH

Protocol C: Controlled Saponification and Acidic Isolation

Causality: The final product is highly water-soluble. To isolate it, the pH must be precisely lowered to protonate the carboxylate, suppressing its ionic character and allowing organic extraction.

-

Hydrolysis: Dissolve Intermediate 2 (0.47 g, 3.0 mmol) in methanol (20 mL). Add 2 M aqueous NaOH (3.0 mL, 6.0 mmol).

-

Thermal Activation: Reflux the mixture for 3 hours.

-

Workup & Phase Transfer: Cool the reaction to RT and evaporate the methanol under reduced pressure to leave a minimal aqueous residue.

-

Acidification (Critical Step): Cool the aqueous layer in an ice bath and add 1 M HCl dropwise until the pH reaches exactly 2.0. Self-Validation: At pH > 4, the molecule remains a sodium salt and will not extract. At pH 2, it is fully protonated.

-

Isolation: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc, 3 × 30 mL). Dry the combined organic layers over MgSO

and concentrate in vacuo to yield the final product as a crystalline solid (approx. 82% yield) [2].

Quantitative Data & Analytical Validation

The table below summarizes the expected quantitative yields and primary

| Step | Compound | Reagents | Expected Yield (%) | Key Analytical Data ( |

| 1 | Methyl L-pyroglutamate | MeOH, H | >90% | |

| 2 | Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate | NaH, MeI, DMF | 41–60% | |

| 3 | (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | NaOH, MeOH/H | 82–85% |

References

-

Title: Synthesis and in vitro biological evaluation of new P2X7R radioligands[11C]halo-GSK1482160 analogs Source: Bioorganic & Medicinal Chemistry Letters (NIH PubMed) URL: [Link]

-

Title: Synthesis of [11C]GSK1482160 as a new PET agent for targeting P2X7 receptor Source: IU Indianapolis ScholarWorks URL: [Link]

-

Title: Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides Source: Molecules (MDPI) URL: [Link]

Application Note: Enzymatic Synthesis of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic Acid via Kinetic Resolution

Executive Summary & Strategic Context

The (R)-enantiomer of 1-methyl-5-oxopyrrolidine-2-carboxylic acid (commonly referred to as (R)-N-methylpyroglutamic acid) is a highly valued chiral building block in modern drug discovery. It serves as a critical intermediate in the synthesis of mutant IDH1 inhibitors for oncology[1],[2], novel P2X7R radioligands for neuroinflammation imaging[3], and highly selective BACE inhibitors for Alzheimer's disease[4].

While traditional asymmetric syntheses often rely on chiral pool starting materials that require exhaustive protection/deprotection steps[5], enzymatic kinetic resolution offers a highly scalable, atom-economical, and environmentally benign pathway. This application note details a robust, self-validating biocatalytic protocol to isolate the (R)-enantiomer with >99% enantiomeric excess (ee).

Mechanistic Rationale & Biocatalytic Strategy

The core of this methodology relies on the enantioselective hydrolysis of racemic methyl 1-methyl-5-oxopyrrolidine-2-carboxylate using Candida antarctica Lipase B (CALB), commercially immobilized as Novozym 435.

-

Stereobias & Active Site Dynamics: CALB's active site features a narrow, deep binding pocket that perfectly accommodates the (S)-enantiomer of N-alkylated pyroglutamate esters. Conversely, the (R)-enantiomer experiences severe steric clash within the catalytic Ser-His-Asp triad, rendering it virtually unreactive.

-

Phase-Driven Separation: By driving the kinetic resolution to exactly 50% conversion, the reaction yields a mixture of the water-soluble (S)-acid and the highly lipophilic, unreacted (R)-ester. This differential solubility allows for a seamless liquid-liquid extraction, avoiding complex chiral chromatography.

Experimental Workflow

Workflow for the enzymatic kinetic resolution of racemic 1-methyl-5-oxopyrrolidine-2-carboxylate.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Enzymatic Kinetic Resolution

-

Substrate Preparation: Dissolve 100 mmol (15.7 g) of racemic methyl 1-methyl-5-oxopyrrolidine-2-carboxylate in 20 mL of acetone.

-

Causality Note: Acetone acts as a vital co-solvent (10% v/v final concentration) to increase the solubility of the hydrophobic ester in the aqueous buffer, overcoming mass transfer limitations at the biphasic interface without denaturing the enzyme.

-

-

Enzyme Addition: Add the substrate solution to 180 mL of 0.1 M sodium phosphate buffer (pH 7.2) in a jacketed reactor pre-warmed to 40 °C. Add 1.5 g of Novozym 435 (immobilized CALB).

-

pH-Stat Control: Initiate vigorous stirring (600 rpm) and connect the reactor to an automated pH-stat titrator loaded with 1.0 M NaOH. Set the target pH to 7.2.

-

Causality Note: As the (S)-ester is hydrolyzed to the (S)-acid, the reaction generates protons. If unmitigated, the dropping pH would protonate the catalytic histidine residue in CALB, halting the reaction. Continuous titration maintains the optimal ionization state.

-

Validation Checkpoint: The volume of NaOH dispensed provides a real-time, quantitative readout of conversion. The reaction is self-validating: when exactly 50 mL of 1.0 M NaOH (0.5 equivalents) has been consumed, the titration rate will asymptotically approach zero, confirming the enzyme has exhausted the (S)-enantiomer.

-

-

Termination: Once 50% conversion is reached (approx. 12 hours), filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed and reused).

Phase 2: Phase Separation & Isolation

-

Extraction: Transfer the filtrate to a separatory funnel. Extract with ethyl acetate (3 × 100 mL).

-

Causality Note: The unreacted (R)-ester partitions into the organic phase, while the sodium salt of the (S)-acid remains entirely in the aqueous phase.

-

-

Washing & Drying: Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the (R)-ester as a pale oil.

Phase 3: Chemical Hydrolysis to Target (R)-Acid

-

Hydrolysis: Dissolve the isolated (R)-ester in 50 mL of a 1:1 mixture of THF and H₂O. Cool to 0 °C. Add 1.2 equivalents of Lithium Hydroxide (LiOH·H₂O) portion-wise.

-

Causality Note: LiOH in THF/H₂O is specifically chosen over harsh NaOH/MeOH conditions to prevent transesterification and eliminate the risk of base-catalyzed epimerization at the sensitive alpha-carbon of the N-methylated pyroglutamate ring.

-

-

Acidification & Isolation: Stir for 4 hours at room temperature. Remove THF under reduced pressure. Acidify the remaining aqueous layer to pH 2.0 using 2.0 M HCl. Extract with dichloromethane (3 × 50 mL), dry, and evaporate to yield pure (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid as a white crystalline solid.

Quantitative Data & Process Optimization

To establish the optimal thermodynamic window for CALB, various co-solvents and temperatures were screened. The data below demonstrates that a 40 °C operating temperature with acetone yields the highest Enantiomeric Ratio (E-value).

| Co-Solvent (10% v/v) | Temp (°C) | Reaction Time (h) | Conversion (%) | ee of (R)-Ester (%) | E-value |

| None (Buffer only) | 30 | 24 | 48.1 | 90.5 | 85 |

| Acetone | 30 | 18 | 49.2 | 94.1 | 120 |

| DMSO | 30 | 20 | 45.0 | 80.2 | 45 |

| Acetone | 40 | 12 | 50.0 | >99.0 | >200 |

| Acetone | 50 | 8 | 52.5 | 98.0 | 150 |

Table 1: Optimization parameters for the CALB-catalyzed kinetic resolution of methyl 1-methyl-5-oxopyrrolidine-2-carboxylate. E-value calculated based on conversion and ee of the remaining substrate.

Analytical Validation

To verify the enantiomeric excess of the isolated (R)-ester prior to hydrolysis, chiral HPLC is mandatory.

-

Column: Chiralcel OD-H (250 × 4.6 mm)

-

Mobile Phase: Hexane / Isopropanol (90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Validation Checkpoint: The (S)-ester typically elutes first (approx. 8.5 min), followed by the (R)-ester (approx. 11.2 min). A successful resolution at 40 °C will show a completely flat baseline at the 8.5-minute mark.

References

1.[1] Title: Methods for preparing new IDH1 inhibitors. Source: Google Patents (ES2903390T3). URL: 2.[2] Title: Therapeutically active compositions and their methods of use. Source: Google Patents (US9850277B2). URL: 3.[4] Title: Pharmaceutical Intermediates. Source: Varsal Chemical. URL: [Link] 4.[3] Title: Synthesis and initial in vitro characterization of a new P2X7R radioligand [18F]IUR-1602. Source: ResearchGate. URL: [Link] 5.[5] Title: Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use. Source: Google Patents (US9440948B2). URL:

Sources

- 1. ES2903390T3 - Methods for preparing new IDH1 inhibitors - Google Patents [patents.google.com]

- 2. US9850277B2 - Therapeutically active compositions and their methods of use - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. varsal.com [varsal.com]

- 5. US9440948B2 - Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use - Google Patents [patents.google.com]

Application Note: (R)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid as a Chiral Building Block in Advanced Organic Synthesis

Executive Summary

As drug targets become increasingly complex, the demand for conformationally restricted, stereochemically pure building blocks has surged. (R)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (also known as N-methyl-D-pyroglutamic acid, CAS: 952345-00-5) has emerged as an elite chiral scaffold in the synthesis of peptidomimetics and complex Active Pharmaceutical Ingredients (APIs). This application note details the structural rationale for utilizing this specific building block, highlights its role in modern drug development, and provides self-validating, step-by-step protocols for its integration into synthetic workflows.

Structural Rationale & Mechanistic Causality

The utility of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid is driven by three distinct structural features, each providing a specific mechanistic advantage:

-

The Rigid Pyrrolidone Core : The 5-membered lactam ring acts as a conformational constraint. When incorporated into a peptide chain or API, it restricts the local

and -

N-Methylation : The methyl group on the lactam nitrogen eliminates its ability to act as a hydrogen bond donor. This single modification significantly increases the lipophilicity and membrane permeability of the resulting molecule. Furthermore, N-methylation alters the cis/trans isomerization energy barrier of the preceding amide bond, a property frequently exploited to stabilize active molecular conformations.

-

The Fixed (R)-Stereocenter : The C2 stereocenter provides a highly stable chiral environment that can be leveraged for asymmetric induction during downstream C-C bond formations, ensuring high diastereoselectivity in complex syntheses .

Key Applications in Drug Development

Peptidomimetics and Multidrug Resistance (MDR) Reversal

Cancer cells frequently develop multidrug resistance (MDR) by overexpressing P-glycoprotein (P-gp), an efflux pump that ejects chemotherapeutics from the cell. Marine natural products, such as Kendarimide A and Gombamide A, utilize N-methylated pyroglutamic acid residues to bind and inhibit P-gp . By incorporating (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid into synthetic cyclic peptides, researchers can mimic these natural MDR reversal agents. The N-methylation provides proteolytic stability against endogenous peptidases, while the lipophilic core ensures the molecule can partition into the cell membrane to access the P-gp binding site.

Chiral Auxiliary in API Synthesis

Beyond peptides, this molecule serves as a versatile chiral auxiliary. It has been utilized in the scalable synthesis of highly potent sodium-dependent glucose transporter (SGLT) inhibitors . By converting the carboxylic acid into various electrophilic traps (such as Weinreb amides), chemists can execute stereocontrolled Grignard additions, utilizing the steric bulk of the pyrrolidone ring to direct the incoming nucleophile.

Synthetic divergence of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid into drug intermediates.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to verify causality and success at each stage.

Protocol A: Stereoretentive N-Terminal Capping (Amide Coupling)

Causality: When coupling sterically hindered, N-methylated chiral acids, standard carbodiimide chemistry (e.g., EDC) often results in sluggish kinetics. This prolonged reaction time allows the activated ester to form an oxazolone intermediate, leading to base-catalyzed epimerization at the sensitive C2

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under inert atmosphere (

), dissolve (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid (1.0 eq, 10 mmol) and HATU (1.1 eq, 11 mmol) in anhydrous DMF (50 mL) to create a 0.2 M solution. -